![molecular formula C14H6F3N3O2S2 B2806493 6-Hydroxy-11-(thiophen-2-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 625376-70-7](/img/structure/B2806493.png)
6-Hydroxy-11-(thiophen-2-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound (such as its melting point, boiling point, solubility, etc.) are typically determined experimentally. Without specific experimental data for this compound, it’s challenging to provide a detailed analysis of its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
- The Hantzsch synthesis has been applied to produce oxygen-bridged heterocycles, demonstrating the versatility of condensation reactions in generating complex structures similar to the compound . This method's application underscores the synthetic accessibility of such heterocyclic compounds (J. Svetlik, F. Tureček, V. Hanuš, 1988).
- In another study, derivatives of thiophen-2-yl-propanone were synthesized and evaluated for antiviral activities, highlighting the potential of these compounds in medicinal chemistry and their role in drug discovery (H. Sayed, M. A. Ali, 2007).
- The preparation of 1,2,4-Triazolo[2,3-h]-7,9-thiaza-11-crown-4 illustrates the formation of 11-membered rings with potential metal complexation applications, suggesting the use of such frameworks in developing coordination compounds or sensors (F. Lazrak, E. Essassi, B. El-Bali, M. Bolte, 2000).
Biological and Pharmacological Research
- The study of thiophenes from Echinops transiliensis against Aedes aegypti larvae explores the larvicidal activity of thiophene derivatives, indicating the potential of structurally similar compounds in pest and vector control (H. Nakano et al., 2014).
- Research on 11β-Hydroxysteroid Dehydrogenase Type 1 inhibitors for treating type 2 diabetes mellitus includes the synthesis and evaluation of thiophen-2-ylpropan-2-yl-triazole derivatives, showcasing the compound's relevance in addressing metabolic disorders (Takanori Koike et al., 2019).
Material Science and Nonlinear Optical Properties
- A study on the synthesis, structural, spectroscopic, thermal, DFT, and NLO property of ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate (EHTHPC) reveals the potential of such compounds in the development of new materials with nonlinear optical properties, indicating applications in optoelectronics and photonics (S. Sathiya, M. Senthilkumar, 2020).
Wirkmechanismus
The mechanism of action of a compound typically refers to how it interacts with biological systems, which is highly dependent on the specific context (e.g., the type of biological system, the presence of other molecules, etc.). Without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on various factors, including its physical and chemical properties, how it’s used or handled, and the specific context (e.g., the presence of other chemicals, the scale of use, etc.). Without specific safety data or hazard assessments for this compound, it’s difficult to provide a detailed analysis .
Zukünftige Richtungen
The future directions for research or applications involving this compound would depend on various factors, including its properties, potential uses, and the current state of research in the field. Without specific information or data on this compound, it’s challenging to speculate on future directions .
Eigenschaften
IUPAC Name |
11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F3N3O2S2/c15-14(16,17)5-4-6(7-2-1-3-23-7)18-12-8(5)9-10(24-12)11(21)20-13(22)19-9/h1-4H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRCAQUGVWMQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2806410.png)
![4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2806413.png)

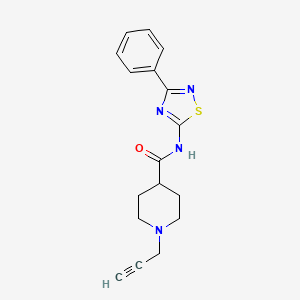
![(1S)-1-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B2806418.png)
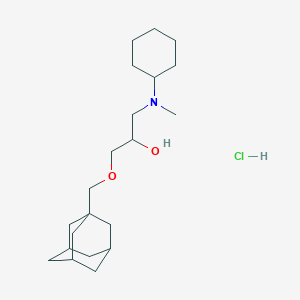
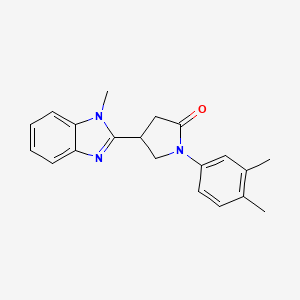
![2-{benzyl[2-hydroxy-2-(thiophen-3-yl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2806424.png)
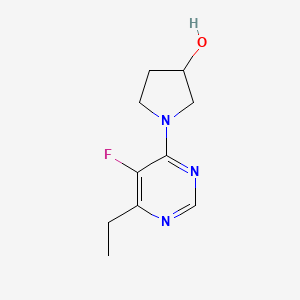
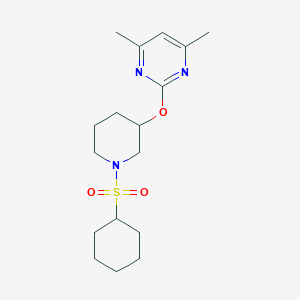
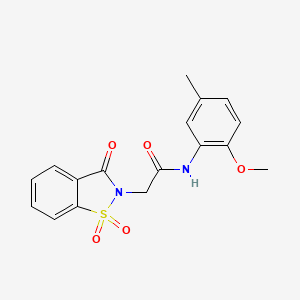
![1-[2-(Difluoromethyl)-6-hydroxyphenyl]ethanone](/img/structure/B2806431.png)

